
1,3-双(4-氟苯基)脲
描述
1,3-Bis(4-fluorophenyl)urea is a chemical compound that features a urea moiety flanked by two 4-fluorophenyl groups. This structure is a variant of the broader class of bis(phenyl)ureas, which are known for their ability to engage in hydrogen bonding and are often used in the assembly of supramolecular structures . The presence of fluorine atoms on the phenyl rings can influence the physical and chemical properties of the compound, such as its solubility, reactivity, and potential biological activity .
Synthesis Analysis
The synthesis of bis(phenyl)ureas can be achieved through various methods. One approach involves the reaction of amines with bis(o-nitrophenyl) carbonates, which can be directed to form bis-ureas by sequential amine addition . Another method includes the reaction of diamines with carbamates to yield the desired bis-ureas . Although the provided papers do not describe the synthesis of 1,3-bis(4-fluorophenyl)urea specifically, these general synthetic strategies could be adapted for its production.
Molecular Structure Analysis
The molecular structure of bis(phenyl)ureas is characterized by the central urea linkage and the phenyl groups attached to it. In the case of 1,3-bis(4-fluorophenyl)urea, the fluorine atoms are expected to influence the molecular conformation and the hydrogen bonding patterns. For example, in 1,3-bis(3-fluorophenyl)urea, crystallization from various solvents yielded concomitant polymorphs with different hydrogen bonding arrangements . Such structural diversity is also observed in other bis(phenyl)ureas, where the presence of substituents can disrupt typical hydrogen bonding patterns .
Chemical Reactions Analysis
Bis(phenyl)ureas can participate in a variety of chemical reactions, primarily due to their hydrogen bonding capabilities. For instance, 1,3-bis(4-nitrophenyl)urea can interact with oxoanions through hydrogen bonding, leading to the formation of complexes and even inducing urea deprotonation in the presence of fluoride ions . This reactivity suggests that 1,3-bis(4-fluorophenyl)urea could also engage in similar interactions, potentially forming complexes with various anions or undergoing proton transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phenyl)ureas are influenced by their molecular structure and substituents. The presence of fluorine atoms can enhance the thermal stability and solubility in polar organic solvents . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be affected by the fluorine substituents, as seen in related fluorinated compounds . The bis(phenyl)ureas can also exhibit nonlinear optical properties, which may be greater than those of standard materials like urea .
科学研究应用
晶体工程和多型性:1,3-双(4-氟苯基)脲已经在晶体工程中进行了研究,因为它具有氢键结合的能力。从不同溶剂中结晶可以导致不同的多型形式,这对于设计具有特定物理性质的材料是重要的 (Capacci-Daniel et al., 2016)。
非线性光学:与1,3-双(4-氟苯基)脲相关的化合物,如氟苯基衍生物,在非线性光学中显示出潜力。与脲相比,它们具有较高的超极化率,使它们成为进一步研究该领域的候选物 (Mary et al., 2019)。
与阴离子和DNA的相互作用:1,3-双(4-氟苯基)脲的结构使其能够与各种阴离子和生物分子发生相互作用。例如,它可以与氧阴离子(如磷酸盐和羧酸盐)形成络合物,这对于传感和萃取技术中的应用至关重要 (Ghosh et al., 2017)。此外,它的衍生物可以插入DNA,这对于理解生物系统中的分子相互作用是重要的 (Ajloo et al., 2015)。
超分子结构和药物设计:1,3-双(4-氟苯基)脲是二芳基脲的更广泛类别的一部分,已被用于构建凝胶、囊和晶体等超分子结构。这些结构在药物设计和输送系统中具有潜在应用 (Capacci-Daniel et al., 2015)。
自修复材料:1,3-双(4-氟苯基)脲的衍生物已被用于开发自修复材料。例如,芳香族二硫醚衍生物在聚(脲-脲酰)弹性体中展示出室温自修复能力,使它们在各种工业应用中具有潜力 (Rekondo et al., 2014)。
计算研究:对1,3-双(4-氟苯基)脲及其衍生物的计算分析提供了有关它们的分子结构、电荷分布和静电势的见解。这些研究对于理解它们的相互作用模式和结晶性质至关重要,这可以为材料设计和合成提供信息 (Murray et al., 1991)。
安全和危害
属性
IUPAC Name |
1,3-bis(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURDHASKSZBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307336 | |
| Record name | 1,3-bis(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-fluorophenyl)urea | |
CAS RN |
370-22-9 | |
| Record name | 370-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-FLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
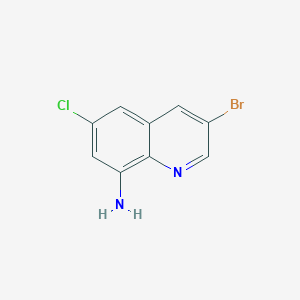
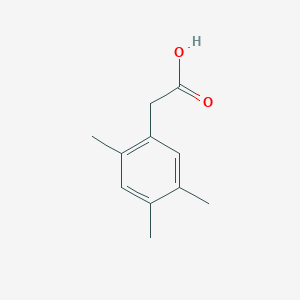
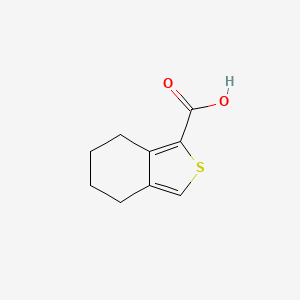
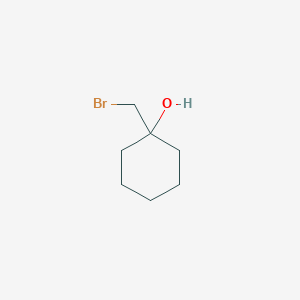
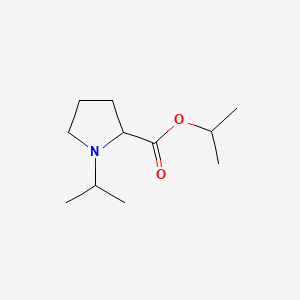
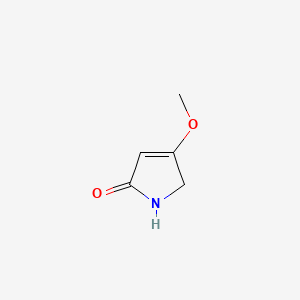
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
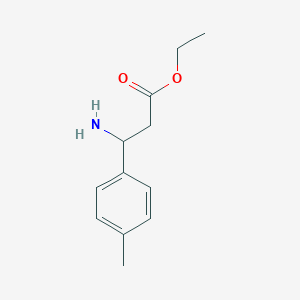
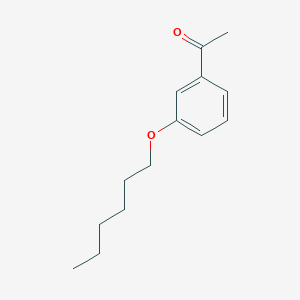
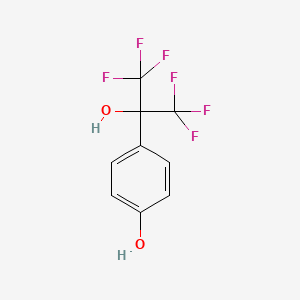
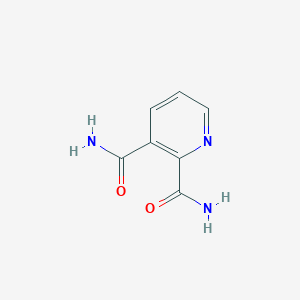
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)
